Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate
Description
Properties
IUPAC Name |
pyridin-2-ylmethyl N-[[5-(furan-2-yl)pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(23-12-15-4-1-2-6-19-15)20-10-13-8-14(11-18-9-13)16-5-3-7-22-16/h1-9,11H,10,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULFOUPLSKCDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate typically involves the reaction of pyridin-2-ylmethylamine with a suitable furan derivative under carbamation conditions. One common method involves the use of phosgene or its derivatives to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to the production of large quantities of this compound with consistent quality. Catalysts such as transition metals may be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, organolithium reagents, and Grignard reagents.
Major Products Formed:
Oxidation: Pyridin-2-ylmethyl ketone, furan-2-ylmethyl ketone.
Reduction: Pyridin-2-ylmethylamine, furan-2-ylmethylamine.
Substitution: Various substituted pyridine and furan derivatives.
Scientific Research Applications
Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal applications, it may act by interfering with the synthesis of essential biomolecules or by disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily drawn from pyridine-carbamate derivatives cataloged in the Catalog of Pyridine Compounds (2017). Below is a detailed comparison based on substituents, molecular features, and inferred properties:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: Furan-2-yl in the target compound introduces an oxygen-containing heterocycle, which may improve hydrogen-bonding capacity compared to halogenated (e.g., bromo, chloro) or alkyl (e.g., tert-butyl) substituents in analogs . Bromo and cyano groups in N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide suggest utility in further functionalization (e.g., Suzuki coupling) or as electron-withdrawing groups .
Molecular Weight and Lipophilicity: The target compound (309.32 g/mol) is heavier than tert-butyl derivatives (e.g., 253.27 g/mol) due to the furan ring. This may impact pharmacokinetic properties like membrane permeability.
The SHELX system () and WinGX suite () are widely used for crystallographic refinement of such small molecules, suggesting structural verification via X-ray diffraction .
Biological Activity
Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the findings from various studies on its biological activity, including in vitro assays, structure-activity relationships, and molecular modeling.
Chemical Structure and Properties
The compound can be described by its structural formula, which features a pyridine ring substituted with a furan moiety. The molecular formula is with a molecular weight of approximately 269.30 g/mol. The presence of both pyridine and furan rings suggests potential interactions with biological targets due to their known pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridine derivatives. For instance, compounds bearing similar structural motifs have shown significant activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Related Pyridine Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Chloropyridine Derivative | Mycobacterium luteum | 3.9 µg/mL |
| Pyridine Hydrazones | Candida tenuis | 0.9 µg/mL |
The above results indicate that modifications in the pyridine structure can enhance antimicrobial efficacy, suggesting that similar modifications could be explored for this compound.
Anticancer Activity
The anticancer properties of this compound have been evaluated using various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87). The MTT assay was employed to assess cell viability and cytotoxicity.
Table 2: Anticancer Activity against Selected Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyridin-2-ylmethyl Carbamate | MDA-MB-231 | 39.2 ± 1.7 |
| Control | U-87 | >100 |
The results indicate that this compound exhibits promising anticancer activity, particularly against aggressive cancer cell lines.
In silico molecular modeling studies suggest that this compound may influence critical signaling pathways involved in cancer progression. Notably, it appears to inhibit key kinases such as BRAF and MEK, which are part of the mitogen-activated protein kinase (MAPK) pathway. This inhibition could lead to reduced cell proliferation and increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that could enhance its biological activity. Research indicates that substituents on the pyridine ring can significantly alter lipophilicity and permeability, impacting the compound's efficacy.
Key Findings:
- Chloro Substituents: Enhance antimicrobial activity by improving membrane permeability.
- Furan Moiety: Contributes to increased interaction with biological targets due to its electron-rich nature.
Case Studies
Several case studies have reported on the synthesis and evaluation of similar compounds:
- Study on Antimicrobial Efficacy: A series of pyridine derivatives were synthesized and tested against E. coli and S. aureus, showing promising results with MIC values comparable to established antibiotics.
- Antitumor Evaluation: A study focusing on hydrazone derivatives demonstrated significant cytotoxic effects against breast cancer cell lines, highlighting the potential of modifying existing structures for improved efficacy.
Q & A
Q. What are the common synthetic routes for Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the pyridine-furan intermediate via Suzuki coupling between a halopyridine (e.g., 5-bromopyridin-3-ylmethanol) and furan-2-ylboronic acid. This step requires palladium catalysts (e.g., Pd(PPh₃)₄) and optimized conditions (e.g., 80–100°C in a DMF/H₂O mixture) to ensure regioselectivity .
- Step 2 : Carbamate formation by reacting the intermediate with pyridin-2-ylmethyl chloroformate. This step is sensitive to moisture and requires inert conditions (e.g., dry THF, 0–5°C) to prevent hydrolysis .
- Purification : Column chromatography or recrystallization is used to isolate the final product, with purity verified via HPLC (>98%) .
Q. How is the structural characterization of this compound performed using crystallography?
X-ray diffraction (XRD) is the gold standard. Key steps include:
- Data Collection : Single crystals are grown via slow evaporation (e.g., in ethanol/water). High-resolution data (≤1.0 Å) is preferred for accurate refinement.
- Refinement : SHELXL (from the SHELX suite) is used for structure solution and refinement. For challenging cases (e.g., twinned crystals), the HKLF5 format in SHELXL helps model twin laws .
- Validation : R-factors (R₁ < 0.05) and residual electron density maps (<0.5 e⁻/ų) confirm structural accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational conformational predictions and experimental crystallographic data?
Discrepancies often arise due to solvent effects or crystal packing forces. Methodological approaches include:
- In Silico Modeling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to simulate gas-phase and solvent (e.g., PCM model) conformations. Compare torsional angles with XRD data .
- Dynamic Analysis : Molecular dynamics (MD) simulations (e.g., in GROMACS) assess flexibility under physiological conditions.
- Experimental Validation : Co-crystallize the compound with target proteins to evaluate biologically relevant conformations .
Q. What strategies optimize reaction conditions for high-yield synthesis of the carbamate moiety?
Systematic parameter variation is critical:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine intermediate.
- Catalyst Selection : DMAP (4-dimethylaminopyridine) accelerates carbamate formation by activating the chloroformate .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions (e.g., dimerization).
- DOE (Design of Experiments) : A Taguchi matrix (e.g., L9 orthogonal array) identifies optimal combinations of time, temperature, and stoichiometry .
Q. How can regioselectivity challenges in Suzuki coupling be addressed during synthesis?
- Substrate Design : Use directing groups (e.g., -Bpin on pyridine) to guide cross-coupling at the 5-position .
- Catalyst Tuning : PdCl₂(dppf) with electron-rich ligands improves selectivity for furan-2-yl coupling over competing sites.
- Microwave Assistance : Short reaction times (10–15 min) under microwave irradiation reduce byproduct formation .
Q. What methodologies are employed to study structure-activity relationships (SAR) for this compound’s biological activity?
- Analog Synthesis : Modify substituents (e.g., replace furan with thiophene or pyridine with benzene) and test activity against targets (e.g., kinase enzymes) .
- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to receptors.
- Computational Docking : AutoDock Vina predicts binding modes, with MD simulations validating stability over 100 ns trajectories .
Data Contradiction and Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Experimental Replication : Repeat solubility tests (e.g., shake-flask method) in triplicate under controlled humidity.
- LogP Analysis : Compare experimental logP (e.g., via HPLC) with predicted values (e.g., ChemAxon). Discrepancies may indicate polymorphic forms .
- Solvent Interactions : NMR titration (e.g., in DMSO-d₆/CDCl₃ mixtures) identifies hydrogen bonding or π-π stacking affecting solubility .
Methodological Recommendations
- Crystallography : Always validate SHELXL-refined structures with PLATON’s ADDSYM to detect missed symmetry .
- Synthesis : Use inline FTIR to monitor carbamate formation in real-time, reducing purification bottlenecks .
- SAR Studies : Combine Free-Wilson analysis with QSAR models to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
